DL-3-Carboxytyrosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3641-49-4 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11NO5/c11-7(10(15)16)4-5-1-2-8(12)6(3-5)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)(H,15,16)/t7-/m0/s1 |
InChI Key |
AZXBADPWXOWMKQ-ZETCQYMHSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C(=O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C(=O)O)O |
Other CAS No. |
4303-95-1 |
Synonyms |
3-(3-carboxy-4-hydroxyphenyl)alanine |
Origin of Product |
United States |
Occurrence and Biological Distribution in Research Models
Natural Presence in Specific Organisms
Research has confirmed the presence of DL-3-Carboxytyrosine in several plant species, including those from the families Resedaceae and Brassicaceae.
This compound has been reported to be present in Reseda luteola, commonly known as weld or dyer's rocket. annualreviews.org Early phytochemical studies focusing on amino acid composition in higher plants identified related carboxy-substituted aromatic amino acids in this species, indicating a metabolic pathway capable of producing such compounds. colab.ws The biosynthesis of m-carboxytyrosine in Reseda lutea is notable as it retains the carboxyl group from shikimate, which becomes the m-carboxyl group of the final amino acid. annualreviews.org
The compound has also been identified in Lunaria annua, or Honesty. google.com While detailed isolation studies from this specific plant are not extensively documented in recent literature, its presence is noted in chemical and natural product databases. The seeds of Lunaria annua are known for their unique fatty acid composition, and the plant also contains a variety of other secondary metabolites. mdpi.comresearchgate.net
Scientific investigations have confirmed the presence of 3-(3-carboxy-4-hydroxyphenyl) alanine, a synonym for 3-carboxytyrosine, in the leaves of Caylusea abyssinica. nih.gov This plant, used for both nutritional and medicinal purposes, has been a subject of phytochemical screening which revealed the existence of several unique amino acids and their derivatives. nih.govujpronline.com
Table 1: Documented Occurrence of this compound in Plant Species
| Plant Species | Family | Common Name | Reference |
| Reseda luteola | Resedaceae | Weld, Dyer's Rocket | annualreviews.org |
| Lunaria annua | Brassicaceae | Honesty, Money Plant | google.com |
| Caylusea abyssinica | Resedaceae | - | nih.gov |
Detection in Lunaria annua
Distribution within Cellular Compartments in Research Organisms
Recent studies have shed light on the specific location of this compound synthesis within plant cells, highlighting its metabolic importance.
Research has demonstrated that the biosynthesis of 3-carboxytyrosine occurs in the cytosol of plant cells. researchgate.netnih.govcas.cn This localization is significant as it separates its production from the primary aromatic amino acid (AAA) synthesis pathways, which predominantly occur in the plastids. nih.gov
A key enzyme identified in this process is the cytosolic aromatic aminotransferase, REVERSAL OF SAV3 PHENOTYPE 1 (VAS1). researchgate.netnih.govnsf.gov Genetic and biochemical analyses have shown that VAS1 utilizes aromatic amino acids as amino donors to produce 3-carboxytyrosine and the related compound, 3-carboxyphenylalanine. researchgate.netnih.gov This process is part of a distinct route for AAA metabolism that is present in specific plant species. cas.cn
The significance of this cytosolic pathway lies in its role in maintaining AAA homeostasis. researchgate.netnsf.govnih.gov The VAS1-mediated synthesis of 3-carboxytyrosine is involved in the recycling of aromatic amino acids within the cytosol, allowing plants to effectively coordinate the complex metabolic and biosynthetic pathways of these essential compounds. nih.gov Furthermore, the product, 3-carboxyphenylalanine, can inhibit the enzymatic activity of VAS1, suggesting a feedback mechanism for regulating AAA biosynthesis. researchgate.netresearchgate.net
Table 2: Cellular Localization and Function of this compound Synthesis
| Cellular Compartment | Key Enzyme | Function/Significance | Research Model | Reference |
| Cytosol | REVERSAL OF SAV3 PHENOTYPE 1 (VAS1) | Aromatic amino acid (AAA) metabolism and homeostasis; Recycling of AAAs. | Arabidopsis thaliana | researchgate.netnih.govnsf.gov |
Biosynthetic Pathways and Enzymatic Mechanisms
Integration within Aromatic Amino Acid (AAA) Biosynthesis
While distinct from the primary production of aromatic amino acids (AAAs), the biosynthesis of 3-carboxytyrosine is deeply integrated with their metabolism. nih.govnih.gov This relationship is not one of direct lineage but of metabolic interplay, where primary AAAs serve as substrates for the synthesis of this specialized compound. nsf.govnih.gov
The formation of 3-carboxytyrosine is directly linked to the availability and metabolism of the three primary aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govnih.gov Research, including isotopic tracing experiments, has demonstrated that 3-carboxytyrosine is not formed through the direct carboxylation of phenylalanine or tyrosine. cas.cnscribd.com Instead, the biosynthetic pathway utilizes these primary AAAs as amino group donors in a crucial transamination step required to produce 3-carboxytyrosine and its counterpart, 3-carboxyphenylalanine. nih.govresearchgate.netresearcher.life This process effectively recycles nitrogen from the primary AAA pool to create these specialized, non-proteinogenic amino acids, highlighting a sophisticated mechanism for managing AAA homeostasis in plants. nsf.govnih.govnih.gov
Involvement of the Isochorismate Pathway
The biosynthetic route to 3-carboxytyrosine diverges from the main AAA pathway at the critical branch-point metabolite, chorismate. nih.gov Rather than proceeding down the arogenate pathway toward tyrosine and phenylalanine synthesis, the pathway to 3-carboxytyrosine utilizes the isochorismate branch. nih.govresearchgate.net
Compelling genetic evidence from studies on Arabidopsis thaliana confirms the essential role of the isochorismate pathway. nih.gov Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). nih.gov In experiments using an ics1 ics2 double mutant, where the isochorismate pathway is effectively blocked, the production of both 3-carboxytyrosine and 3-carboxyphenylalanine was completely abolished. nih.gov This finding provides definitive proof that the biosynthesis of these compounds is dependent on the conversion of chorismate to isochorismate. nih.gov
The pathway leading to 3-carboxytyrosine is distinct from the general pathways of aromatic biosynthesis in several key aspects. cas.cnnih.govcas.cn While primary AAA synthesis predominantly occurs inside the plastids, the final steps of 3-carboxytyrosine formation take place in the cytosol. nih.govresearchgate.net This spatial separation underscores its function as a separate, specialized metabolic route. cas.cn Furthermore, the ability to synthesize 3-carboxy AAAs is not universal among plants and appears to be a distinct pathway that has developed only in certain species. nih.govnih.gov
Genetic Evidence for Isochorismate Pathway Requirement
Enzymatic Catalysis and Regulation
The central enzymatic player in the biosynthesis of 3-carboxytyrosine is a cytosolic aminotransferase with a crucial, dual function in AAA metabolism and homeostasis. nih.govresearchgate.net
The key enzyme responsible for the final step in 3-carboxytyrosine synthesis is the REVERSAL OF SAV3 PHENOTYPE 1 (VAS1). nih.govnih.govresearchgate.net Genetic and biochemical analyses have identified VAS1 as the aminotransferase that catalyzes the formation of 3-carboxytyrosine and 3-carboxyphenylalanine. researchgate.netresearcher.life It achieves this by using primary aromatic amino acids as amino donors to convert the keto-acid precursors, 3-carboxy-4-hydroxyphenylpyruvate (3C-HPP) and 3-carboxy-phenylpyruvate (3C-PPY), into their corresponding amino acids. nsf.gov
Interactive Data Tables
Table 1: Key Molecules and Enzymes in 3-Carboxytyrosine Biosynthesis
| Component | Type | Role in Pathway | Location | Citation |
| Chorismate | Precursor Metabolite | Branch-point between primary AAA and isochorismate pathways. | Plastid | nih.govresearchgate.net |
| Isochorismate | Intermediate | Key intermediate formed from chorismate. | Plastid/Cytosol | nih.gov |
| Isochorismate Synthase (ICS) | Enzyme | Catalyzes the conversion of chorismate to isochorismate. | Plastid | nih.gov |
| 3-carboxy-4-hydroxyphenylpyruvate (3C-HPP) | Keto-acid Precursor | The direct keto-acid precursor to 3-carboxytyrosine. | Cytosol | nsf.gov |
| REVERSAL OF SAV3 PHENOTYPE 1 (VAS1) | Enzyme (Aminotransferase) | Catalyzes the final transamination step to form 3-carboxytyrosine using AAAs as amino donors. | Cytosol | nsf.govnih.govnih.gov |
| Phenylalanine, Tyrosine, Tryptophan | Substrate (Amino Donor) | Serve as amino donors for the VAS1-catalyzed reaction. | Cytosol | nih.govresearchgate.net |
Table 2: Summary of Key Research Findings
| Finding | Experimental Approach | Conclusion | Citation |
| Non-derivation from Phe/Tyr | Isotopic tracing with labeled 13C6-phenylalanine and 13C6-tyrosine. | 3-carboxy AAAs are not formed by direct modification of primary AAAs. | cas.cn |
| Isochorismate Pathway Requirement | Analysis of Arabidopsisics1 ics2 double mutants. | No 3-carboxytyrosine was detected, proving the pathway is dependent on isochorismate synthase. | nih.gov |
| VAS1 Catalytic Function | In vitro and in vivo biochemical assays with purified VAS1 enzyme and analysis of vas1 mutants. | VAS1 uses primary AAAs as amino donors to produce 3-carboxytyrosine from its keto-acid precursor. | nsf.govresearchgate.netresearchgate.net |
| VAS1 Regulation | Enzyme inhibition assays. | The AAA-forming (reverse) activity of VAS1 is inhibited by its product, 3-carboxyphenylalanine. | nih.govnih.govresearchgate.net |
Dual Functionality of VAS1 in AAA Formation and 3-Carboxy AAA Production
The enzyme VAS1 exhibits a notable dual functionality, participating in both the formation of aromatic amino acids and the production of 3-carboxy aromatic amino acids (3-carboxy AAAs), including 3-carboxytyrosine. nih.govresearchgate.net Genetic and biochemical studies have revealed that VAS1 can utilize AAAs as amino donors to synthesize 3-carboxyphenylalanine and 3-carboxytyrosine. nih.govnih.gov This represents a distinct metabolic pathway for AAAs that is present in specific plant species. nih.govnih.gov
Simultaneously, VAS1 is responsible for the biosynthesis of AAAs in the cytosol. nih.govnih.gov It can catalyze the formation of phenylalanine, tyrosine, and tryptophan from their corresponding keto acids, such as phenylpyruvate (PPY), 4-hydroxyphenylpyruvate (HPP), and indole-3-pyruvic acid (3-IPA). nih.gov This dual role highlights VAS1 as a central enzyme in managing the homeostasis of aromatic amino acids within the plant cell. nih.govnih.gov
Feedback Inhibition Mechanisms Affecting VAS1 Activity
The enzymatic activity of VAS1 is subject to feedback inhibition, a common regulatory mechanism in metabolic pathways. vaia.comnumberanalytics.com Specifically, the product 3-carboxyphenylalanine has been shown to inhibit the AAA-forming activity of VAS1. nih.govresearchgate.netnsf.gov When 3-carboxyphenylalanine is present, it leads to a significant decrease in the in vivo levels of phenylalanine, tyrosine, and tryptophan. nih.gov This inhibitory effect allows for the regulation of AAA biosynthesis, preventing the overaccumulation of these amino acids. nih.govvaia.com
Interestingly, while the forward reaction catalyzed by VAS1 to produce 3-carboxy AAAs is efficient, the reverse reaction is limited, especially when 3-carboxyphenylalanine is the substrate. nih.govnsf.gov This suggests a mechanism that favors the irreversible production of 3-carboxy AAAs once the pathway is initiated. nsf.gov
Precursor Utilization by VAS1
VAS1 utilizes a range of precursors for its dual catalytic functions. In the production of 3-carboxy AAAs, VAS1 uses aromatic amino acids like phenylalanine and tyrosine as amino donors. nih.govresearchgate.net The keto acid precursors for this reaction are 3-carboxy-phenylpyruvate (3C-PPY) and 3-carboxy-4-hydroxyphenylpyruvate (3C-HPP). nsf.gov
For its role in AAA biosynthesis, VAS1 can use various amino donors, with a preference for methionine. nsf.govnih.gov It also utilizes other amino acids such as L-phenylalanine, L-isoleucine, L-leucine, L-valine, and L-tyrosine, although with lower efficiency compared to methionine. nih.gov The keto acid substrates for this function are phenylpyruvate (PPY), 4-hydroxyphenylpyruvate (HPP), and indole-3-pyruvic acid (3-IPA), which are converted to phenylalanine, tyrosine, and tryptophan, respectively. nih.govnih.gov
Table 1: Precursors and Products of VAS1 Enzymatic Activity
| Function | Amino Donor | Keto Acid Substrate | Product |
|---|---|---|---|
| 3-Carboxy AAA Production | Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine) | 3-carboxy-phenylpyruvate (3C-PPY), 3-carboxy-4-hydroxyphenylpyruvate (3C-HPP) | 3-Carboxyphenylalanine, 3-Carboxytyrosine |
| AAA Biosynthesis | Methionine (preferred), Phenylalanine, Isoleucine, Leucine, Valine, Tyrosine | Phenylpyruvate (PPY), 4-hydroxyphenylpyruvate (HPP), Indole-3-pyruvic acid (3-IPA) | Phenylalanine, Tyrosine, Tryptophan |
Species-Specific Metabolic Routes
The metabolic pathways leading to the formation of 3-carboxy AAAs, including 3-carboxytyrosine, are not ubiquitous across the plant kingdom. nih.govnih.gov Research indicates that these are distinct metabolic routes that have evolved in specific plant species. nih.govnih.gov The biosynthesis of 3-carboxy AAAs occurs in the cytosol and is derived from the isochorismate pathway. nih.govcas.cn This is separate from the primary pathways for aromatic amino acid biosynthesis that predominantly occur in the plastids. nih.gov The presence of these species-specific pathways suggests a specialized role for 3-carboxy AAAs in the metabolic adaptations of certain plants. nih.govnih.gov
Biological Functions and Metabolic Roles in Research Models
Contribution to Aromatic Amino Acid Homeostasis
Research has identified 3-Carboxytyrosine as a key player in the maintenance of aromatic amino acid (AAA) homeostasis, particularly in plant models like Arabidopsis thaliana. nsf.govnih.govnih.gov Aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, are fundamental building blocks for proteins and precursors for a multitude of essential specialized metabolites. nih.govresearchgate.netcas.cn The regulation of their internal balance, or homeostasis, is critical for normal growth and development. nih.govuzh.ch
Table 1: Research Findings on 3-Carboxytyrosine and Aromatic Amino Acid (AAA) Homeostasis
| Research Finding | Organism/System Studied | Implication for Homeostasis | Reference(s) |
|---|---|---|---|
| Identification of VAS1 enzyme in recycling AAAs | Arabidopsis thaliana | VAS1 maintains AAA homeostasis by coordinating their metabolic and biosynthetic pathways. | nih.govcas.cn |
| VAS1 transfers nitrogen from AAAs to non-proteinogenic amino acids | Arabidopsis thaliana | Forms 3-carboxytyrosine, representing a nitrogen redistribution mechanism. | nsf.govnih.gov |
| 3-Carboxy AAAs are part of a distinct metabolic route | Specific plant species | Provides a unique pathway for managing AAA levels, separate from protein synthesis. | nih.govresearchgate.net |
| Loss of VAS1 function reduces 3-carboxytyrosine levels | vas1 mutant Arabidopsis | Confirms VAS1 as the key enzyme for 3-carboxytyrosine synthesis in this model. | nsf.gov |
Participation in Specific Enzymatic Reactions
The primary enzymatic reaction involving 3-Carboxytyrosine is its synthesis catalyzed by the cytosolic aminotransferase VAS1. nih.govnih.gov This enzyme was identified as a suppressor of certain genetic mutations in Arabidopsis and has a dual function. cas.cnnih.gov It not only catalyzes the formation of aromatic amino acids but also uses them to produce 3-carboxy amino acids. nih.gov
The specific reaction involves the transamination of the keto acid 3-carboxy-4-hydroxyphenylpyruvate (3C-HPP). nsf.gov In this process, VAS1 efficiently uses aromatic amino acids like tyrosine and phenylalanine, as well as methionine, as amino group donors. nsf.gov This converts 3C-HPP into 3-Carboxytyrosine, while the donor amino acid is transformed into its corresponding keto acid. nsf.gov This VAS1-mediated pathway is active in specific plant species, suggesting a specialized metabolic role. nih.gov
Table 2: Enzymatic Synthesis of 3-Carboxytyrosine
| Enzyme | Substrates | Products | Reaction Type | Reference(s) |
|---|
Implications for Protein Modification Studies
While tyrosine derivatives are broadly studied for their potential roles in protein synthesis and modification, the primary role of 3-Carboxytyrosine identified in research models is that of a non-proteinogenic amino acid involved in metabolic regulation. ontosight.ainsf.gov
Tyrosine derivatives can, in principle, be incorporated into proteins or modify them, which can influence protein function. ontosight.aiontosight.ai However, current research highlights 3-Carboxytyrosine as a non-proteinogenic amino acid, meaning it is not typically incorporated into the polypeptide chain during protein synthesis. nsf.gov Its known function is centered on its role in a specific metabolic pathway in the cytosol of certain plants. nih.govresearchgate.net
Although direct incorporation into proteins has not been documented as its primary function, the chemical properties of 3-Carboxytyrosine offer insights into its potential influence if it were to be part of a protein structure. The addition of a second carboxyl group to the tyrosine side chain significantly alters its properties. ontosight.ai This modification increases the molecule's polarity and acidity compared to standard tyrosine. Such a change could, theoretically, affect a protein's folding, stability, and interaction with other molecules, such as metal ions or other proteins, thereby potentially influencing cellular signaling pathways. ontosight.ai This is analogous to how other tyrosine modifications, like nitration, can lead to profound changes in protein structure and function. nih.gov
Potential for Incorporation into Proteins
Role as a Metabolite in Tyrosine Metabolism Studies
3-Carboxytyrosine serves as an important metabolite in studies of tyrosine metabolism, particularly in elucidating alternative metabolic routes in plants. nsf.govcas.cn Its presence and concentration provide valuable information about the flux and regulation of aromatic amino acid pathways. researchgate.net
Isotopic tracing experiments using labeled phenylalanine and tyrosine have shown that 3-carboxy amino acids are not formed by the direct modification of existing phenylalanine or tyrosine. cas.cn Instead, genetic evidence points to their synthesis from the isochorismate pathway in the cytosol. cas.cn The discovery of 3-Carboxytyrosine and its unique biosynthetic pathway provides new avenues for understanding and potentially engineering the metabolism of natural products derived from aromatic amino acids. cas.cn The detection of 3-Carboxytyrosine is specific to certain plant species, indicating that the VAS1-mediated pathway for its synthesis is not universal. researchgate.netnih.gov
Advanced Synthetic Methodologies for Research Applications
Chemical Synthesis Approaches
Chemical synthesis provides a versatile platform for producing DL-3-Carboxytyrosine and its derivatives. These methods often involve multistep processes that allow for precise control over the molecular structure.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for synthesizing peptides and, by extension, derivatives of amino acids like 3-carboxytyrosine. gyrosproteintechnologies.com In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, allowing for the sequential addition of other amino acids. gyrosproteintechnologies.compeptide.com This method facilitates the use of excess reagents to drive reactions to completion, with easy removal of byproducts by filtration and washing. peptide.comiris-biotech.de The process is highly automatable, making it practical for creating complex peptide sequences that incorporate 3-carboxytyrosine. gyrosproteintechnologies.compeptide.com
The general workflow of SPPS involves:
Attachment of the first amino acid (with its α-amino group and any reactive side chains protected) to the solid support. peptide.com
Removal of the temporary N-α-protecting group. peptide.com
Coupling of the next protected amino acid. peptide.com
Repetition of the deprotection and coupling steps to elongate the peptide chain. iris-biotech.de
Cleavage of the completed peptide from the resin and removal of all protecting groups. iris-biotech.de
This methodology allows for the incorporation of unnatural amino acids, such as 3-carboxytyrosine derivatives, into peptide chains to study their effects on protein structure and function. nih.gov
Key protecting groups include:
Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group is widely used in SPPS. iris-biotech.deamericanpeptidesociety.org It is stable under acidic conditions but can be removed with a mild base, typically a solution of piperidine (B6355638) in DMF. masterorganicchemistry.comamericanpeptidesociety.org This orthogonality allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups. organic-chemistry.org
Boc (tert-butyloxycarbonyl): This acid-labile group is another staple in peptide synthesis. iris-biotech.deamericanpeptidesociety.org It is stable to most bases and nucleophiles but is cleaved by strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org The byproducts of Boc deprotection are volatile, which simplifies purification. highfine.com
Cbz (Benzyloxycarbonyl or Z): This group is typically removed by catalytic hydrogenolysis (H₂/Pd-C), which provides mild, neutral conditions that are compatible with many other functional groups. masterorganicchemistry.comhighfine.com It can also be removed by strong acids, though this is less common. highfine.com
The differential stability of these groups allows for an "orthogonal" protection strategy, where one type of group can be removed without affecting others, enabling complex, multi-step syntheses. masterorganicchemistry.comorganic-chemistry.org For a molecule like 3-carboxytyrosine, which has multiple reactive sites (two carboxyl groups, an amino group, and a phenolic hydroxyl group), a carefully planned protecting group strategy is crucial. For instance, a synthesis might use an Fmoc group for the α-amino group, a tert-butyl ester for one carboxyl group, and a benzyl (B1604629) ether for the phenolic hydroxyl, allowing each to be removed under distinct conditions.
Table of Common Protecting Groups in 3-Carboxytyrosine Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Primary Use |
|---|---|---|---|
| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | α-Amino group protection in SPPS |
| tert-butyloxycarbonyl | Boc | Acid (e.g., TFA) | α-Amino group protection |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis | α-Amino group protection |
| tert-Butyl | tBu | Acid (e.g., TFA) | Carboxyl and hydroxyl group protection |
To introduce the second carboxyl group onto the tyrosine ring, specific regioselective reactions are employed.
Reimer-Tiemann Formylation: This reaction introduces a formyl group (-CHO) onto a phenol, primarily at the ortho position to the hydroxyl group. mychemblog.comthieme-connect.com In the context of tyrosine synthesis, L-tyrosine can be formylated under alkaline conditions using chloroform (B151607) to produce 3-formyl-L-tyrosine. mychemblog.comucla.edu This reaction proceeds via the generation of dichlorocarbene (B158193) (:CCl₂) as the electrophile, which attacks the electron-rich phenoxide ring. mychemblog.com The reaction is notable for being one of the few electrophilic aromatic substitutions that occurs under basic conditions. mychemblog.com
Pinnick Oxidation: Following formylation, the newly introduced aldehyde group must be oxidized to a carboxylic acid. The Pinnick oxidation is a highly efficient method for this transformation. researchgate.netmdpi.com It uses sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions. researchgate.net This method is valued for its mild conditions and high tolerance for other functional groups, making it suitable for complex molecules like amino acid derivatives. researchgate.netmdpi.com The oxidation of the aldehyde to a carboxylic acid completes the synthesis of the 3-carboxy functionality on the tyrosine ring. mdpi.com
For many biological applications, obtaining a single, specific stereoisomer (e.g., the L-enantiomer) of 3-carboxytyrosine is crucial. Enantioselective synthesis aims to produce a single enantiomer in high excess. hilarispublisher.com This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool substrate like L-tyrosine itself. nih.gov
One approach involves palladium-catalyzed carbonylation to introduce the 3-carboxy group onto a suitably protected 3-iodo-L-tyrosine derivative. This method maintains the stereochemistry of the original L-amino acid. Another strategy might involve the asymmetric addition of a functional group to a prochiral precursor. rsc.org The development of these methods is critical for preparing enantiomerically pure 3-carboxytyrosine suitable for incorporation into peptides to study stereospecific interactions with biological targets like enzymes and receptors. nih.gov
Regioselective Functionalization Techniques (e.g., Reimer-Tiemann Formylation, Pinnick Oxidation)
Enzymatic Synthesis Approaches for Research Production
Enzymatic methods offer a green and highly specific alternative to chemical synthesis for producing amino acids. In the context of 3-carboxytyrosine, specific aminotransferases have been identified that can catalyze its formation. For example, the cytosolic aminotransferase VAS1 in Arabidopsis thaliana has been shown to produce 3-carboxytyrosine from 3-carboxy-4-hydroxyphenylpyruvate (3CHPP) and an amino donor like tyrosine. nih.govresearchgate.net
These biocatalytic reactions are highly chemo-, regio-, and stereoselective, often proceeding under mild, aqueous conditions. researchgate.net While the natural role of this pathway is part of the plant's amino acid metabolism, the enzymes involved could potentially be harnessed for the biotechnological production of 3-carboxytyrosine for research purposes. nih.govresearchgate.net This approach is still an area of active investigation.
Preparation of Isotopically Labeled Analogs for Tracing Studies (e.g., ¹³C-labeled)
Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. nih.gov For this compound, analogs containing stable isotopes like ¹³C can be synthesized to follow their incorporation and transformation within cells or organisms.
The synthesis of labeled analogs typically involves introducing the isotope at a specific position in the molecule using a labeled precursor. For instance, to create ¹³C-labeled 3-carboxytyrosine, one could start with a ¹³C-labeled building block in the chemical synthesis pathway. Isotopic tracing experiments using ¹³C₆-labeled phenylalanine or tyrosine have been conducted to investigate the biosynthetic route of 3-carboxytyrosine in plants, although in these specific studies, direct labeling of 3-carboxytyrosine was not detected, suggesting it is not directly synthesized from tyrosine in that context. nih.gov However, chemically synthesized ¹³C₆-labeled 3-carboxyphenylalanine has been used successfully in tracing experiments, demonstrating the utility of this approach. researchgate.net These labeled compounds allow researchers to use techniques like mass spectrometry and NMR to track the molecule's journey through metabolic pathways. nih.gov
Sophisticated Analytical Techniques for Characterization and Quantification in Research
Chromatographic-Mass Spectrometric Approaches
Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of DL-3-Carboxytyrosine. These hybrid techniques offer exceptional sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating this compound from impurities and for validating its purity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the polarity differences between the analyte and potential contaminants. hplc.eu The separation occurs on a stationary phase, typically a silica-based C18 column, while a polar mobile phase elutes the components. hplc.eu The composition of the mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. elementlabsolutions.com The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for amino acids. hplc.eu
Purity assessment is achieved by analyzing the chromatogram for extraneous peaks. The identity of the this compound peak is confirmed by comparing its retention time with that of a certified reference standard analyzed under identical conditions. The high resolution of HPLC allows for the separation of closely related compounds, ensuring a rigorous evaluation of compound purity, which is often required to be greater than 95% for research applications.
Table 1: Illustrative HPLC Parameters for Amino Acid Derivative Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 wide pore (e.g., 4.6 x 250 mm) | Stationary phase for reversed-phase separation. hplc.eu |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. hplc.eu |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. elementlabsolutions.com |
| Elution | Gradient | Varies the mobile phase composition for optimal separation of components with different polarities. |
| Detection | UV Detector (e.g., 210-280 nm) | Monitors the column effluent for UV-absorbing compounds like this compound. |
| Flow Rate | ~1.0 mL/min | Controls the speed of the mobile phase through the column. |
This table represents typical starting conditions for method development.
For the accurate measurement of this compound in complex biological samples such as plasma or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. veedalifesciences.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. lcms.cz LC-MS/MS can accurately quantify analytes at very low concentrations, even in the presence of high levels of interfering substances from the biological matrix. veedalifesciences.comlcms.cz
The quantification process typically employs multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. lcms.cz This two-stage filtering process significantly reduces background noise and enhances specificity. A major challenge in quantifying endogenous compounds in biological matrices is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov To correct for this, a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 3-Carboxytyrosine) is added to the sample, allowing for reliable and accurate quantification. nih.gov In some cases, derivatization of the carboxylic acid groups may be employed to improve chromatographic retention and ionization efficiency. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for determining the enantiomeric ratio of amino acids, including the D- and L-forms of 3-Carboxytyrosine, in complex environmental matrices like soil. researchgate.net Since amino acids are non-volatile, a crucial step in the analysis is chemical derivatization to convert them into volatile and thermally stable esters. researchgate.net This is often followed by acylation of the amino group.
Once derivatized, the enantiomers are separated on a chiral capillary column. researchgate.netcat-online.com These specialized columns contain a chiral stationary phase that interacts differently with the D- and L-enantiomers, causing them to elute at different times. The mass spectrometer serves as a highly sensitive and selective detector, which can be operated in selected reaction monitoring (SRM) mode to further minimize interference from the complex sample matrix. osti.gov This methodology is critical for studies investigating the origin and fate of specific amino acid enantiomers in the environment. researchgate.netmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Biological Matrices
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural elucidation of this compound. It provides detailed information about the carbon skeleton and the chemical environment of each proton in the molecule. bhu.ac.insavemyexams.com
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical environments. savemyexams.com The spectrum provides information on the number of different proton environments, the number of protons in each environment (through integration), and the connectivity of the atoms (through spin-spin splitting patterns). For this compound, distinct signals would be expected for the protons on the aromatic ring, the alpha-proton (α-H) on the chiral carbon, and the two beta-protons (β-H) on the adjacent carbon. chemicalbook.comtandfonline.com The chemical shift (δ), measured in parts per million (ppm), for these protons is influenced by shielding and deshielding effects from nearby functional groups. libretexts.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.5 | Multiplet (m) | The exact shifts and splitting depend on the positions on the trisubstituted benzene (B151609) ring. |
| Alpha-H (CH-N) | ~4.0 | Triplet (t) or Doublet of Doublets (dd) | Shift is influenced by the adjacent amine and carboxyl groups. Split by the two β-protons. |
| Beta-H (CH₂-Ar) | ~3.0 - 3.2 | Multiplet (m) | Diastereotopic protons that will likely appear as a complex multiplet, split by the α-proton. |
Values are estimates based on tyrosine and its derivatives and can vary based on solvent and pH. chemicalbook.comtandfonline.com
Carbon-13 (¹³C) NMR spectroscopy provides direct insight into the carbon framework of this compound. bhu.ac.in In a proton-decoupled spectrum, each chemically non-equivalent carbon atom produces a single peak, allowing for a direct count of the different carbon environments. bhu.ac.in The chemical shift of each carbon signal indicates its type, such as carbonyl, aromatic, or aliphatic. This technique is invaluable for confirming the presence of the two carboxyl groups and the specific substitution pattern on the aromatic ring. researchgate.netnih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aliphatic Carboxyl (C=O) | 170 - 175 | Carbon of the amino acid's primary carboxyl group. |
| Aromatic Carboxyl (C=O) | 165 - 170 | Carbon of the carboxyl group attached to the phenyl ring. |
| Aromatic C-O | 155 - 160 | Aromatic carbon bonded to the hydroxyl group. |
| Aromatic C-H & C-C | 115 - 140 | The six carbons of the benzene ring will show distinct signals in this range. |
| Alpha-Carbon (C-N) | 55 - 60 | The chiral carbon bonded to the amino group. |
| Beta-Carbon (CH₂) | 35 - 40 | The methylene (B1212753) carbon adjacent to the aromatic ring. |
Values are estimates based on known ranges for functional groups in similar molecules and can vary based on experimental conditions. bhu.ac.innih.gov
¹H NMR Spectroscopy for Proton Analysis
Isotopic Tracing Methodologies
Isotopic labeling is a powerful tool for elucidating the metabolic pathways and enzymatic mechanisms involving this compound. By replacing specific atoms with their heavier isotopes, researchers can track the molecule's transformation and incorporation into various products.
The use of ¹⁸O-labeling is particularly valuable for investigating enzymatic reactions where oxygen atoms are transferred. In the context of this compound, incubating enzymes with the ¹⁸O-labeled compound allows for the tracking of oxygen incorporation into reaction products. This is typically analyzed using mass spectrometry (MS), which can differentiate between the masses of molecules containing the common ¹⁶O isotope and the heavier ¹⁸O isotope. This method provides direct evidence of specific bond cleavage and formation events during catalysis, offering insights into the enzyme's mechanism of action. Stable isotopes like ¹⁸O are preferred for these studies as they are non-radioactive and thus safer to handle, making them suitable for long-term investigations. creative-proteomics.com
¹³C-labeling is a cornerstone technique for mapping metabolic fluxes and identifying novel metabolic pathways. nih.govbitesizebio.com By introducing this compound with ¹³C-labeled carboxyl groups into a biological system, researchers can trace the path of the carbon backbone through various metabolic reactions. The distribution of the ¹³C label in downstream metabolites, analyzed by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, reveals how the compound is processed and which pathways it enters. nih.govbitesizebio.com This approach is instrumental in discovering new enzymes and understanding how the metabolism of aromatic amino acids is regulated. nih.govresearchgate.net For instance, feeding cells with a ¹³C-labeled substrate and analyzing the labeling patterns of proteinogenic amino acids can confirm the activity of specific metabolic routes. nih.gov
Application of ¹⁸O-labeling in Enzymatic Studies
Bioanalytical Assays for Enzymatic Activity Profiling
To understand the functional role of this compound, it is essential to characterize the enzymes that interact with it. Bioanalytical assays are employed to measure the kinetics and specificity of these enzymatic reactions.
Spectrophotometry is a widely used and robust method for measuring enzyme kinetics. creative-enzymes.combitesizebio.com This technique relies on monitoring the change in light absorbance as a reaction progresses, which can indicate the formation of a product or the consumption of a substrate. bitesizebio.compatsnap.com For enzymes that act on this compound, kinetic assays can be designed to follow the production of a chromogenic product. bitesizebio.com A classic example involves monitoring the formation of dopachrome (B613829) at a specific wavelength (e.g., 475 nm) to measure enzyme activity. By measuring the reaction rate at different substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. patsnap.com These parameters provide quantitative insights into the enzyme's efficiency and its affinity for this compound.
Table 1: Key Parameters in Spectrophotometric Kinetic Assays
| Parameter | Description | Significance |
|---|---|---|
| Kₘ (Michaelis-Menten Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. | Indicates the affinity of the enzyme for the substrate; a lower Kₘ suggests a higher affinity. |
| Vₘₐₓ (Maximum Reaction Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Reflects the catalytic efficiency of the enzyme. |
| Wavelength (λ) | The specific wavelength of light used to monitor the reaction. | Chosen to maximize the difference in absorbance between reactants and products. |
| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Used to convert the change in absorbance to the change in concentration via the Beer-Lambert law. |
Determining the substrate specificity of an enzyme is crucial for understanding its biological function. mdpi.com This involves testing the enzyme's activity against a panel of different potential substrates, including this compound and its structural analogs. avcr.cz The relative rates of reaction with these various compounds reveal the enzyme's preferences for certain chemical structures. preprints.orgplos.org For example, studies on D-carbamoylase have shown high specificity for certain N-carbamoyl-D-amino acids. preprints.org Similarly, by comparing the enzymatic conversion of this compound to that of other aromatic amino acids, researchers can elucidate the structural features that are important for substrate recognition and catalysis. plos.orgnih.gov These experiments often involve techniques like high-performance liquid chromatography (HPLC) or fluorimetric assays to quantify the products formed from each substrate. avcr.czwikipedia.org
Table 2: Example of a Substrate Specificity Panel
| Substrate | Relative Activity (%) |
|---|---|
| This compound | 100 |
| L-Tyrosine | 50 |
| D-Tyrosine | 5 |
| Phenylalanine | 15 |
| Tryptophan | 10 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Kinetic Assays using Spectrophotometry
Ligand Fishing Techniques for Binding Partner Identification
Identifying the proteins that bind to a small molecule like this compound is key to uncovering its biological roles. Ligand fishing is an affinity-based separation technique used to isolate potential binding partners from complex biological mixtures. nih.gov In this method, this compound is immobilized on a solid support, such as magnetic beads or a chromatography column. nih.gov This "bait" is then incubated with a cell extract or other biological sample. Proteins that have an affinity for this compound will bind to the immobilized ligand, while non-binding proteins are washed away. nih.gov The captured proteins can then be eluted and identified using techniques like mass spectrometry. This powerful approach has been successfully used to discover bioactive compounds and their protein targets from natural product extracts and can be applied to identify the cellular interactome of this compound. nih.gov
Mechanistic and Molecular Interaction Studies
Enzyme-Substrate and Enzyme-Inhibitor Interactions
DL-3-Carboxytyrosine is recognized as a non-proteinogenic amino acid synthesized in certain plants. nsf.govnih.gov Its structural similarity to the proteinogenic aromatic amino acids (AAAs) like tyrosine and phenylalanine suggests a potential for interaction with the enzymes that metabolize these compounds. Studies have identified it as a product of specific enzymatic reactions and also point towards a role for related compounds in enzyme inhibition.
In the plant Arabidopsis thaliana, the aminotransferase enzyme REVERSAL OF SAV3 PHENOTYPE 1 (VAS1) has been shown to catalyze the formation of 3-carboxytyrosine and 3-carboxyphenylalanine. nih.govresearchgate.net This reaction uses the corresponding keto-acids (3-carboxy-4-hydroxyphenylpyruvate and 3-carboxy-phenylpyruvate) and an amino donor, which can be one of the primary aromatic amino acids (phenylalanine, tyrosine, or tryptophan). nsf.govnih.gov This positions VAS1 as a key player in the metabolism of AAAs, linking them to the synthesis of these carboxylated derivatives. nih.gov
Furthermore, the related product, 3-carboxyphenylalanine, has been demonstrated to act as an inhibitor of VAS1's reverse reaction—the synthesis of aromatic amino acids. nih.govresearchgate.net This inhibitory action highlights a sophisticated regulatory loop where the products of one catalytic direction influence the enzyme's activity in the opposite direction. nih.gov While 3-carboxytyrosine is a direct product, the inhibitory studies have focused on 3-carboxyphenylalanine, which functions as an inhibitor of AAA biosynthesis in Arabidopsis. nih.gov The activity of VAS1 in forming tyrosine was found to be highly sensitive to inhibition by 3-carboxyphenylalanine. nih.gov
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comd-nb.info This method is invaluable for studying enzyme-inhibitor interactions by modeling how a molecule like this compound might fit into the active or allosteric site of an enzyme. mdpi.com The process calculates the binding affinity, often expressed as a scoring function (e.g., in kcal/mol), which estimates the strength of the interaction. blopig.comnih.gov A lower binding energy value typically indicates a more stable and favorable interaction. purdue.edu
For this compound, computational modeling can predict its binding affinity to the active sites of various enzymes, such as those in the aromatic amino acid biosynthesis pathway. Software like AutoDock Vina is commonly used for this purpose. purdue.edu The additional carboxyl group on the phenyl ring of this compound, compared to native tyrosine, is a key feature for these interactions, as it can form additional hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme's binding pocket. These in silico studies provide a theoretical framework for understanding the compound's inhibitory potential and mechanism before undertaking laboratory experiments. mdpi.com
While specific docking studies for this compound are not extensively detailed in the reviewed literature, the methodology is well-established. For instance, research on other enzyme inhibitors uses docking to visualize interactions with key residues, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, which stabilize the enzyme-ligand complex. d-nb.info
Validation through Site-Directed Mutagenesis
The predictions generated from molecular docking studies are theoretical and require experimental validation. Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. neb.comnih.gov This method is instrumental in confirming the role of specific amino acid residues within an enzyme's active or allosteric site. nih.govmdpi.com
To validate a predicted interaction between this compound and an enzyme, researchers can mutate the gene encoding the enzyme to replace a residue hypothesized to be a key contact point (e.g., one predicted to form a hydrogen bond with the extra carboxyl group of the ligand). nih.govmdpi.com If the mutation of a specific residue (e.g., replacing it with an amino acid that cannot form the same type of bond) results in a significant reduction in binding affinity or a loss of inhibitory activity by this compound, it provides strong evidence that this residue is crucial for the interaction. mdpi.com This experimental approach can confirm the functional significance of the interactions predicted by molecular docking.
Allosteric Regulation and Feedback Mechanisms
Allosteric regulation occurs when a regulatory molecule binds to a protein at a site other than the enzyme's active site (the allosteric site). libretexts.orgwikipedia.org This binding causes a conformational change in the enzyme, which in turn alters the shape of the active site and affects the enzyme's activity, either by activating or inhibiting it. wikipedia.orgfirsthope.co.in This is a common mechanism for regulating metabolic pathways.
A closely related concept is feedback inhibition, a specific form of regulation where the end product of a metabolic pathway inhibits an enzyme that acts early in the pathway. researchgate.net This prevents the cell from wasting resources by producing more of a substance than it needs.
The metabolism involving 3-carboxytyrosine provides a clear example of a feedback mechanism. The enzyme VAS1 is part of a pathway that catabolizes aromatic amino acids to produce 3-carboxytyrosine and 3-carboxyphenylalanine. nih.gov The study by Wu et al. demonstrated that 3-carboxyphenylalanine inhibits the enzymatic activity of VAS1 in the reverse direction, which is the formation of phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net This creates a feedback loop that contributes to the homeostasis of aromatic amino acids within the plant. nsf.govnih.gov When VAS1 activity leads to the production of 3-carboxy amino acids, one of these products can then throttle the enzyme's ability to synthesize primary aromatic amino acids, thus coordinating complex metabolic pathways. nih.govresearchgate.net
The inhibitory effect of 3-carboxyphenylalanine on VAS1's synthesis of different aromatic amino acids varies, as shown by the differing half-maximal inhibitory concentrations (IC₅₀).
| Product Formation Inhibited | IC₅₀ (mM) |
|---|---|
| Tyrosine | 0.28 |
| Phenylalanine | 0.55 |
| Tryptophan | 0.86 |
This data indicates that the formation of tyrosine is most sensitive to this feedback inhibition. nih.gov Such regulatory mechanisms are vital for plants to manage their nitrogen and carbon metabolism efficiently, ensuring that the pools of essential amino acids are maintained at appropriate levels. nsf.gov
Theoretical and Computational Research Approaches
Computational Modeling for Molecular Behavior Prediction
Computational modeling utilizes the principles of physics and chemistry to predict the behavior of molecules. For DL-3-Carboxytyrosine, these models can forecast its physicochemical properties and interactions with biological systems.
Quantitative Structure-Activity Relationship (QSAR) models represent a significant computational approach, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com Advanced methods, such as deep learning-based QSAR (e.g., DeepSnap-DL), can extract features from 3D chemical structures to build high-performance prediction models for activities like agonist or antagonist effects on cellular receptors. mdpi.com Such systems could be applied to this compound to predict its potential biological targets and molecular initiating events in toxicological pathways. mdpi.com
Molecular docking simulations are another powerful tool used to predict how a molecule like this compound might bind to the active site of an enzyme. Software such as AutoDock Vina can calculate the binding affinity and predict the conformation of the ligand within the protein's binding pocket. This is crucial for understanding potential enzyme inhibition or interaction mechanisms. Furthermore, computational methods are used to predict fundamental molecular properties. For instance, properties like the partition coefficient (LogP), which indicates a molecule's lipophilicity, are calculated using algorithms like XLogP3. nih.gov These predictions are vital for understanding the compound's likely absorption, distribution, metabolism, and excretion (ADME) profile.
Crystal structure prediction calculations, using methodologies like Ab Initio Random Structure Searching (AIRSS) combined with Density Functional Theory (DFT-D) calculations, can be employed to explore the polymorphic landscape of a compound. nih.gov While performed on the parent molecule L-tyrosine, this approach is applicable to its derivatives and helps in understanding solid-state properties and stability by identifying plausible crystal structures and their relative energies. nih.gov
Table 1: Computed Molecular Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C10H11NO5 | Computed by PubChem |
| Molecular Weight | 225.20 g/mol | Computed by PubChem |
| XLogP3 | -2.3 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 4 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |
Data sourced from PubChem CID 199028. nih.gov
In Silico Analysis of Metabolic Pathways
In silico analysis of metabolic networks allows researchers to model and understand the flow of metabolites through various biochemical pathways. This approach is critical for contextualizing the role of specific compounds like 3-Carboxytyrosine within an organism's metabolism.
Research indicates that 3-Carboxytyrosine is an intermediate in alternative routes for aromatic amino acid (AAA) metabolism that are unique to certain plant species. researchgate.net Computational analysis of metabolic pathways has been instrumental in elucidating these non-canonical routes. For example, bioinformatic analysis of the fty gene cluster in the marine bacterium Pseudoalteromonas tunicata suggested a biosynthetic pathway for 3-formyl-tyrosine, a related compound, and proposed that isoprephenate is a likely precursor for 3-carboxy-substituted aromatic amino acids. acs.org
Metabolic flux balance analysis (FBA) is a computational technique used to predict the rate of metabolic reactions in an organism. d-nb.info By creating an in silico model of an organism's metabolic network, researchers can perform gene deletions virtually to predict their effect on growth or the production of certain metabolites. d-nb.info This type of analysis can identify critical pathways and enzyme functions. For example, in silico analysis of an E. coli strain deficient in triosephosphate isomerase (tpi) identified three potential metabolic routes for regenerating phosphoenolpyruvate (B93156) (PEP), demonstrating the model's ability to uncover metabolic redundancies and compensatory mechanisms. d-nb.info
Furthermore, pathway-centric approaches transform targeted metabolomic data into ratios of reactants to products, which can then be analyzed to reveal metabolic signatures. biorxiv.orgembopress.org These analyses can be validated using in silico assessments of publicly available datasets from large-scale loss-of-function screens. biorxiv.orgembopress.org This integrated approach helps to uncover new aspects of cellular metabolism and can pinpoint dependencies on specific pathways, such as glutamine metabolism. embopress.org
Structure-Function Relationship Predictions
Predicting the function of a molecule based on its structure is a cornerstone of computational biochemistry. For this compound, its unique structure—a tyrosine molecule with an additional carboxyl group on the phenyl ring—is the basis for computational predictions of its function.
The presence of the second carboxyl group is predicted to enhance the molecule's acidity and potential for chelation compared to L-tyrosine. This structural modification is key to its predicted functions. Computational studies, including amino acid alignments and structural analysis, have been used to investigate how enzymes evolve new functions. researchgate.net In the context of tyrosine biosynthesis, analysis of prephenate dehydrogenase enzymes in legumes identified a single amino acid residue in the active site that controls substrate specificity (prephenate vs. arogenate) and sensitivity to feedback inhibition by tyrosine. researchgate.net Mutating this single residue could convert an arogenate dehydrogenase into a prephenate dehydrogenase, demonstrating a direct and predictable structure-function relationship. researchgate.net
This type of analysis is crucial for understanding how enzymes that may interact with or produce 3-Carboxytyrosine have evolved. The promiscuity of certain enzymes, such as cytosolic TyrA enzymes that can weakly catalyze prephenate conversion, can be explored through these models. researchgate.net A single key mutation in these enzymes can lead to a significant change in substrate preference and a loss of feedback inhibition, highlighting the power of computational methods to link specific structural changes to functional outcomes. researchgate.net
Computational analysis of protein domains also provides insight into structure-function relationships. For example, studies on PDZ domains, which are protein interaction modules, show they recognize specific amino acid sequences at the C-terminus of their binding partners. plos.org Computational modeling can predict the fit of a peptide into the PDZ binding pocket, helping to understand the specificity of these interactions. plos.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Carboxy-L-tyrosine |
| L-Tyrosine |
| 3-Carboxyphenylalanine |
| 4-hydroxyphenylpyruvate |
| Arogenate |
| Prephenate |
| 3-formyl-tyrosine |
| Isoprephenate |
| Phosphoenolpyruvate |
| Tyrosine |
Future Research Directions and Emerging Avenues
Elucidation of Underexplored Biosynthetic Intermediates
The biosynthesis of 3-carboxytyrosine, along with the related compound 3-carboxyphenylalanine, has been identified as a distinct metabolic pathway in certain plant species, diverging from the general routes of aromatic amino acid (AAA) synthesis. nih.gov Genetic and biochemical studies have provided strong evidence that this pathway originates from chorismate and proceeds via the isochorismate pathway in the cytosol. nih.govcas.cn Specifically, the conversion of chorismate to isochorismate by isochorismate synthase (ICS) is a critical initial step; mutant plants lacking ICS are unable to produce 3-carboxytyrosine. nih.govresearchgate.net
However, the steps that convert isochorismate to the keto-acid precursor of 3-carboxytyrosine, 3-carboxy-4-hydroxyphenylpyruvate (3C-HPP), remain largely uncharacterized. researchgate.net Isotopic labeling experiments have confirmed that 3-carboxytyrosine is not formed through the direct modification of tyrosine, reinforcing the existence of a de novo pathway. nih.govcas.cn
Future research must focus on identifying the enzymatic players and transient intermediates in this segment of the pathway. A proposed research strategy would involve:
Metabolomic analysis of plant tissues known to produce 3-carboxytyrosine to search for potential intermediates that accumulate when downstream enzymatic steps are blocked.
Enzyme assays using cell-free extracts and purified isochorismate to identify novel enzymatic activities and their products.
Genetic screening for mutants that accumulate proposed intermediates or fail to produce 3-carboxytyrosine despite having a functional ICS and VAS1 (the terminal aminotransferase).
The discovery of these intermediates is crucial for a complete map of this unique biosynthetic route and for understanding its evolutionary divergence from primary AAA metabolism.
Comprehensive Characterization of Enzymatic Regulation
The terminal step in 3-carboxytyrosine synthesis is catalyzed by the cytosolic aminotransferase REVERSAL OF SAV3 PHENOTYPE 1 (VAS1). nih.govresearcher.lifenih.gov This enzyme exhibits dual functionality, not only producing 3-carboxytyrosine and 3-carboxyphenylalanine by using AAAs as amino donors but also catalyzing the formation of aromatic amino acids from their corresponding keto acids. nih.govresearchgate.netnsf.gov
A key regulatory feature of this pathway has already been identified: the enzymatic activity of VAS1 is inhibited by 3-carboxyphenylalanine. nih.govcas.cnnih.govresearchgate.net This feedback inhibition likely plays a crucial role in maintaining AAA homeostasis by preventing excessive depletion of the cellular AAA pool. nih.govresearcher.lifenih.gov When 3-carboxyphenylalanine levels are high, its inhibitory effect on VAS1 slows the synthesis of all three aromatic amino acids (phenylalanine, tyrosine, and tryptophan), demonstrating a sophisticated level of metabolic control. researchgate.netnsf.gov
Despite this initial understanding, a comprehensive picture of the enzymatic regulation is still missing. Future research should aim to:
Determine the precise kinetics and mechanism of inhibition by 3-carboxyphenylalanine and investigate whether 3-carboxytyrosine itself has a regulatory role.
Identify other potential allosteric regulators of VAS1 activity, including upstream precursors or downstream metabolites.
Investigate the transcriptional and post-translational regulation of the genes involved, such as VAS1 and ICS, in response to developmental cues or environmental stresses.
Characterize the substrate specificity of VAS1 and homologous aminotransferases from different plant species to understand the pathway's prevalence and variations. researchgate.net
Table 1: Known Regulatory Interactions in 3-Carboxytyrosine Synthesis
| Regulatory Molecule | Target Enzyme | Effect | Implied Function |
| 3-Carboxyphenylalanine | VAS1 | Inhibition | Feedback regulation to maintain aromatic amino acid homeostasis |
Advanced Applications of Isotopically Labeled Compounds in Systems Biology Research
The use of stable isotopes has been instrumental in the initial elucidation of the 3-carboxytyrosine biosynthetic pathway. nih.gov Isotopic tracing experiments using 13C-labeled phenylalanine and tyrosine definitively showed that the pathway does not proceed via direct carboxylation of existing tyrosine molecules. cas.cn Furthermore, feeding experiments with chemically synthesized 13C6-labeled 3-carboxyphenylalanine have successfully identified potential downstream metabolites, demonstrating the power of this technique to map metabolic fates. nih.govresearchgate.net
Building on this foundation, advanced applications of isotopically labeled compounds can significantly enhance systems-level understanding of plant metabolism. Future research avenues include:
Metabolic Flux Analysis (MFA): By introducing 13C-labeled precursors like glucose or chorismate, researchers can quantify the flow of carbon through the 3-carboxytyrosine pathway relative to other connected pathways, such as the shikimate pathway and primary AAA synthesis. researcher.life This can reveal how metabolic resources are partitioned under different conditions.
Tracing Metabolic Networks: Using labeled 3-carboxytyrosine as a tracer in metabolomic studies can uncover its downstream products and identify novel secondary metabolites that may incorporate this unusual amino acid.
Protein and Metabolite Turnover Studies: Pulse-chase experiments with isotope-labeled compounds can determine the turnover rates of the enzymes and metabolites in the pathway, providing insights into the dynamics of metabolic regulation.
These approaches will move beyond simple pathway mapping to provide a quantitative and dynamic view of how 3-carboxytyrosine metabolism is integrated into the broader cellular system.
Exploration of Novel Metabolic Interconnections
The biosynthesis of 3-carboxytyrosine is intrinsically linked to central plant metabolism. Its origin from chorismate places it at a critical branch point downstream of the shikimate pathway. researchgate.net The enzyme VAS1 creates a direct link between the homeostasis of proteinogenic aromatic amino acids and the synthesis of this non-proteinogenic amino acid. nsf.gov Moreover, VAS1's role in converting the auxin precursor indole-3-pyruvic acid back to tryptophan connects the 3-carboxytyrosine pathway to the regulation of plant hormone biosynthesis, including auxin and ethylene. cas.cnresearchgate.net
The discovery of these connections suggests that 3-carboxytyrosine metabolism does not operate in isolation. A key area for future research is the exploration of further metabolic interconnections. Potential areas of investigation include:
Links to Secondary Metabolism: Investigating whether 3-carboxytyrosine or its derivatives serve as precursors for specialized natural products, such as alkaloids or phenolic compounds, in the plants that produce them.
Role in Stress Response: Examining whether the production of 3-carboxytyrosine is modulated by biotic or abiotic stress, and if the compound itself plays a role in plant defense or adaptation.
Nitrogen Metabolism: As VAS1-mediated synthesis involves the transfer of an amino group, the pathway is inherently tied to nitrogen assimilation and recycling. nsf.gov Research could explore how the pathway responds to varying nitrogen availability.
Uncovering these novel interconnections will be vital to understanding the full biological significance and physiological function of 3-carboxytyrosine in plants.
Refinement of Theoretical Models for Predictive Biochemistry
While experimental work has provided foundational data, the development of theoretical and computational models is a necessary next step for achieving a predictive understanding of 3-carboxytyrosine biochemistry. Current research has utilized computational tools for tasks like phylogenetic analysis of the enzymes involved, but the potential for predictive modeling remains largely untapped. researchgate.net
Future efforts in this area should focus on:
Kinetic Modeling: Building mathematical models of the biosynthetic pathway using experimentally determined parameters, such as enzyme concentrations, substrate affinities (Km), and turnover rates (kcat). Such models could predict how metabolite concentrations and pathway flux change in response to genetic perturbations (e.g., enzyme overexpression) or environmental shifts.
Structural Biology and Molecular Dynamics: Determining the three-dimensional structures of the pathway's enzymes, particularly VAS1. This would enable molecular dynamics simulations to understand the mechanism of catalysis, substrate binding, and allosteric inhibition by 3-carboxyphenylalanine at an atomic level.
Quantum Chemistry Calculations: Using quantum mechanical methods to model the enzymatic reactions, which could help elucidate the precise mechanism and transition states for the currently unknown biosynthetic steps between isochorismate and 3C-HPP.
Genome-Scale Metabolic Models (GSMMs): Integrating the 3-carboxytyrosine pathway into existing GSMMs of plants like Arabidopsis thaliana. This would allow for in silico analysis of its impact on the entire metabolic network and could guide metabolic engineering strategies.
The refinement of these theoretical models will not only deepen fundamental understanding but also provide a powerful predictive framework to guide future experimental research and biotechnological applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing DL-3-Carboxytyrosine in laboratory settings?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with protecting groups (e.g., benzyloxycarbonyl) to prevent undesired side reactions. For example, protocols for similar tyrosine derivatives recommend using Fmoc or Boc chemistry, followed by deprotection under acidic conditions . Purification is achieved via reversed-phase HPLC, with mobile phases adjusted for carboxylic acid retention . Researchers must validate purity (>95%) using analytical HPLC and confirm structural integrity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How can researchers ensure accurate characterization of this compound using spectroscopic methods?
- Methodological Answer : Combine multiple techniques:
- NMR : Use ¹H and ¹³C NMR to resolve aromatic protons (3-hydroxyphenyl group) and carboxytyrosine’s carboxylate moiety. Refer to spectral libraries for tyrosine analogs (e.g., DL-m-Tyrosine, δ 7.1–6.7 ppm for aromatic protons) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode detects the [M-H]⁻ ion, with expected m/z matching the molecular formula (e.g., C₉H₁₀NO₄⁻ = 196.06 g/mol) .
- HPLC : Compare retention times against certified reference standards under identical chromatographic conditions .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Waste Management : Segregate chemical waste in labeled containers for professional disposal. Neutralize acidic byproducts before disposal to comply with environmental regulations .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the role of this compound in enzymatic reactions while controlling for confounding variables?
- Methodological Answer :
- Control Groups : Include negative controls (e.g., reaction mixtures without the enzyme) and positive controls (e.g., reactions with L-tyrosine).
- Variable Isolation : Use isotope-labeled this compound (e.g., ¹³C-labeled carboxyl groups) to track incorporation into enzymatic products via MS .
- Replication : Perform triplicate experiments under standardized pH (7.4) and temperature (37°C) conditions to assess reproducibility .
Q. What methodologies are recommended to resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Systematic Review : Compile data from peer-reviewed studies (avoiding non-academic sources like BenchChem) and assess methodological rigor (e.g., sample size, purity of compounds) .
- Meta-Analysis : Apply random-effects models to quantify heterogeneity in reported IC₅₀ values or binding affinities. Adjust for variables like assay type (e.g., fluorometric vs. radiometric) .
- Validation Experiments : Replicate conflicting studies under controlled conditions, ensuring identical reagent sources and instrumentation .
Q. How can researchers investigate the mechanistic interactions between this compound and oxidative enzymes (e.g., tyrosinase)?
- Methodological Answer :
- Kinetic Assays : Measure enzyme activity via spectrophotometry by monitoring dopachrome formation at 475 nm. Compare Michaelis-Menten constants (Kₘ) between this compound and native substrates .
- Computational Modeling : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities at the enzyme’s active site. Validate predictions with site-directed mutagenesis .
- Isotope Tracing : Incubate enzymes with ¹⁸O-labeled this compound to track oxygen incorporation into reaction products via MS .
Key Considerations for Methodological Rigor
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological samples. Declare ethics committee details in publications .
- Statistical Transparency : Report p-values, confidence intervals, and effect sizes. Use ANOVA for multi-group comparisons and Tukey’s test for post-hoc analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
